2-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide
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Overview
Description
2-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a chemical compound with the molecular formula C9H10N4O4. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide typically involves the reaction of 3,7-dimethylxanthine with acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified using recrystallization techniques to obtain a high-purity compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide involves its interaction with specific molecular targets. It acts as a selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel, which is involved in the sensation of pain and inflammation. By blocking this channel, the compound can attenuate inflammatory and neuropathic pain .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylxanthine: A precursor in the synthesis of 2-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide.
Caffeine: Another purine derivative with stimulant properties.
Theobromine: A compound similar to caffeine, found in chocolate.
Uniqueness
What sets this compound apart from these similar compounds is its specific interaction with the TRPA1 channel, making it a valuable tool in pain and inflammation research .
Properties
Molecular Formula |
C9H11N5O3 |
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Molecular Weight |
237.22 g/mol |
IUPAC Name |
2-(3,7-dimethyl-2,6-dioxopurin-1-yl)acetamide |
InChI |
InChI=1S/C9H11N5O3/c1-12-4-11-7-6(12)8(16)14(3-5(10)15)9(17)13(7)2/h4H,3H2,1-2H3,(H2,10,15) |
InChI Key |
BIBZICLJHBCSMM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC(=O)N |
Origin of Product |
United States |
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